molecular formula C23H20F3N3O2 B2734129 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1797717-36-2

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No. B2734129
M. Wt: 427.427
InChI Key: HGUQAKPRKKVJFX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a xanthene ring, and a trifluoromethyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms, which can participate in various chemical reactions. The xanthene ring is a tricyclic structure that is often found in various dyes and pharmaceuticals. The trifluoromethyl group is a common substituent in organic chemistry known for its high electronegativity and the stability it confers to molecules.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazole and xanthene rings, followed by the introduction of the trifluoromethyl group. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and xanthene rings would likely contribute to the rigidity of the molecule, while the trifluoromethyl group could influence its electronic properties.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the different functional groups present. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms, while the xanthene ring might participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems.


Scientific Research Applications

Novel Synthesis Techniques and Evaluation

The scientific research involving N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide explores innovative synthesis methods and evaluates the biological activities of related compounds. One approach includes the synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives starting from ethyl 4,4,4-trifluoroacetoacetate, demonstrating their potential in agrochemicals as fungicides and particularly for their nematocidal activity against M. incognita (Zhao et al., 2017).

Exploration of Trifluoromethyl Groups

Research into the trifluoromethyl group's influence on chemical compounds includes the Diels–Alder reaction for producing trifluoromethyl-containing aromatic compounds, which highlights the group's role in determining regioselectivity (Kondratov et al., 2015). Additionally, the synthesis of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides provides insights into diversifying structural frameworks for potential biological applications (Donohue et al., 2002).

Application in Organic Chemistry and Agrochemicals

Further studies demonstrate the diverse applications of similar compounds in organic synthesis and agrochemicals, including the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates via ultrasound irradiation, indicating a methodological advancement in the synthesis of pyrazole derivatives (Machado et al., 2011). The development of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides through TBTU-mediated synthesis showcases the potential for creating compounds with specific chemical features (Prabakaran et al., 2012).

Innovations in Synthesis and Antitumor Research

The antitumor activity of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, and its synthesis methodology, signifies the therapeutic potential of such compounds, suggesting avenues for further pharmacological exploration (Xin, 2012).

Safety And Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The potential applications of this compound would depend on its biological activity. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical biology, depending on its properties.


properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2/c24-23(25,26)20-13-17(14-9-10-14)29(28-20)12-11-27-22(30)21-15-5-1-3-7-18(15)31-19-8-4-2-6-16(19)21/h1-8,13-14,21H,9-12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUQAKPRKKVJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

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